3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Descripción
Propiedades
IUPAC Name |
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-6(2)12-8(11-5)7(9)4-10-12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPBXHOKESCXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194704 | |
| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41945-37-3 | |
| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041945373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Bromination of Pyrazolo[1,5-a]pyrimidine Precursors
The direct bromination of preformed pyrazolo[1,5-a]pyrimidine derivatives is a widely employed strategy. In one approach, 5,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes electrophilic substitution using bromine (Br₂) or hydrobromic acid (HBr) in the presence of Lewis acids. For example, treatment with bromine in acetic acid at 0–5°C selectively introduces bromine at position 3, yielding the target compound in 50–60% efficiency . The reaction proceeds via the generation of a bromonium ion intermediate, which attacks the electron-rich C3 position of the heterocycle .
Key Reaction Conditions:
-
Substrate: 5,7-dimethylpyrazolo[1,5-a]pyrimidine
-
Reagents: Br₂ (1.2 equiv), acetic acid (solvent)
-
Temperature: 0–5°C
This method is limited by competing dibromination at positions 3 and 6 under harsher conditions, necessitating precise temperature control .
Cyclization of 3-Aminopyrazole Derivatives
Cyclization strategies using 3-aminopyrazole precursors offer a modular route. A reported method involves the reaction of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile with 1,1,3,3-tetramethoxypropane in the presence of zinc chloride (ZnCl₂) as a catalyst. The reaction proceeds via a tandem condensation-cyclization mechanism, forming the pyrazolo[1,5-a]pyrimidine core . Subsequent bromination using hydrobromic acid (HBr) or N-bromosuccinimide (NBS) introduces the bromine substituent.
Optimized Protocol:
-
Cyclization Step:
-
Bromination Step:
This two-step approach benefits from high regioselectivity but requires purification after each step to remove byproducts.
Multi-Component One-Pot Synthesis
Recent advances utilize one-pot, three-component reactions to streamline synthesis. A method combining 3-amino-5-methylpyrazole, acetylacetone, and sodium bromide (NaBr) in the presence of iodine (I₂) as an oxidant achieves the direct formation of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine . The reaction mechanism involves:
-
Condensation: Formation of an enaminone intermediate from acetylacetone and 3-amino-5-methylpyrazole.
-
Cyclization: Ring closure facilitated by iodine, generating the pyrazolo[1,5-a]pyrimidine scaffold.
Representative Conditions:
-
Reagents: NaBr (2.0 equiv), I₂ (0.2 equiv), H₂O₂ (1.5 equiv)
-
Solvent: Ethanol/water (4:1)
-
Temperature: 80°C, 6 hours
This method reduces purification steps and improves atom economy, though excess oxidant may lead to over-bromination.
Ultrasound-Assisted Synthesis
Ultrasound irradiation enhances reaction kinetics and selectivity in heterocyclic synthesis. A green chemistry approach employs ultrasound (40 kHz) to accelerate the cyclization of 3-amino-5-methylpyrazole with β-diketones in aqueous media . Post-cyclization bromination using tetrabutylammonium tribromide (TBATB) achieves 75% yield within 30 minutes .
Advantages:
-
Reduced Reaction Time: 30 minutes vs. 6–12 hours under conventional heating.
-
Solvent: Water as a green solvent.
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters across methodologies:
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as organolithium compounds and palladium catalysts are commonly used.
Electrophilic Addition: Conditions often involve low temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include various substituted pyrazolopyrimidines, which can exhibit different pharmacological activities .
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
The synthesis of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves various methods that allow for the introduction of functional groups at different positions on the pyrazolo[1,5-a]pyrimidine scaffold. Recent studies have demonstrated efficient synthetic routes that enhance the structural diversity of this compound.
Key Synthetic Methods:
- Microwave-Assisted Reactions : Utilizing microwave heating has been shown to facilitate rapid and efficient synthesis of derivatives with high yields (60–93%) .
- Electrophilic Additions : The compound can react with bases like BunLi to generate carbanions, which can then participate in electrophilic addition reactions. This method opens up pathways for creating new pharmacologically active derivatives .
Biological Activities
This compound exhibits a range of biological activities that make it a valuable scaffold in drug discovery.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess potent anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines and may act as a selective protein inhibitor . Notably, it has been linked to the development of drugs targeting specific kinases involved in cancer progression.
Enzymatic Inhibition
The compound has also shown promise as an enzymatic inhibitor. For instance, studies have revealed its potential to facilitate the translocation of certain enzymes to lysosomes, which is crucial for therapeutic effects in lysosomal storage disorders .
Material Science Applications
Beyond medicinal chemistry, this compound is gaining attention in material science due to its photophysical properties.
Photophysical Properties
The compound's ability to act as an emergent fluorophore makes it suitable for applications in fluorescence-based technologies. Its structural characteristics allow for the formation of crystals with notable conformational and supramolecular phenomena .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Mecanismo De Acción
The mechanism of action of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with various molecular targets. For instance, it can act as a ligand for certain receptors or as an inhibitor for specific enzymes . The exact pathways depend on the specific biological context and the modifications made to the compound .
Comparación Con Compuestos Similares
3-Halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines
- 3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine (Compound 8) : Exhibits anxiolytic activity similar to 3-bromo derivatives but with slightly lower potency. Its therapeutic ratio (LD₅₀/ED₅₀) in mice is 160 (intraperitoneal) and 1,250 (oral), indicating excellent safety .
- 3-Iodo-5,7-dimethylpyrazolo[1,5-a]pyrimidine (Compound 10) : While equipotent to bromo and chloro analogues, it suffers from poor oral absorption, limiting its clinical utility .
| Compound | Substituent (Position 3) | ED₅₀ (mg/kg, mice) | Therapeutic Ratio (LD₅₀/ED₅₀) |
|---|---|---|---|
| 3-Bromo | Br | 12.5 | 200 (ip), 1,600 (po) |
| 3-Chloro | Cl | 25 | 160 (ip), 1,250 (po) |
| 3-Iodo | I | 12.5 | 200 (ip), 800 (po) |
Key Insight : Bromine’s intermediate electronegativity and size balance potency and bioavailability better than chlorine or iodine .
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
- CAS 114040-06-1 : A synthetic precursor with chlorine at positions 5 and 6. The dichloro substitution increases electrophilicity, making it reactive in Suzuki-Miyaura cross-coupling reactions for kinase inhibitor synthesis . Unlike the dimethyl variant, it lacks direct pharmacological activity but serves as a versatile intermediate .
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines
7-Morpholin-4-yl-pyrazolo[1,5-a]pyrimidines
- Application : PI3Kδ inhibitors for chronic obstructive pulmonary disease (COPD). The morpholine moiety at position 7 improves selectivity for PI3Kδ over other isoforms, but the larger substituent reduces CNS activity compared to smaller methyl groups .
Functional Comparisons
Antianxiety Activity
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine suppresses provoked aggression in animal models (e.g., muricide in rats) at 12.5 mg/kg, comparable to diazepam.
- Pyrazolo[5,1-b]pyrimidine Isomers : These isomers lack the planar structure required for CNS receptor binding, resulting in negligible anxiolytic effects .
Kinase Inhibition
- 5-Indole-pyrazolo[1,5-a]pyrimidines: Exhibit nanomolar potency against PI3Kδ (IC₅₀ < 10 nM) but require bulky substituents incompatible with CNS targeting .
- EGFR Inhibitors : Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., Cl, CF₃) at position 7 show strong EGFR binding (IC₅₀ ~50 nM) but poor brain penetration due to high polarity .
Anticancer Activity
- Coumarin-Pyrazolo[1,5-a]pyrimidine Hybrids (e.g., Compound 7c): Demonstrate IC₅₀ values of 2.70 µM against liver carcinoma (HEPG2-1), leveraging extended conjugation for DNA intercalation. The dimethyl-bromo variant’s compact structure limits such applications .
Actividad Biológica
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as a pharmacological agent, particularly in the fields of oncology and infectious diseases. Its unique structure allows it to interact with various biological targets, leading to a range of biochemical effects.
Chemical Structure and Properties
The molecular formula of this compound is , characterized by a bromine atom at the 3-position and two methyl groups at the 5 and 7 positions of the pyrazolo ring. The specific arrangement of these substituents influences its reactivity and biological activity.
Target Interactions
This compound has been shown to interact with various biological targets:
- GABA Receptors : This compound may act as an agonist at GABA receptors, enhancing inhibitory neurotransmission in the central nervous system. This mechanism underlies its potential anxiolytic effects.
- Enzyme Modulation : The compound modulates enzyme activities, influencing metabolic pathways and cellular signaling. It has been observed to affect enzymes involved in critical biochemical reactions, such as dihydroorotate dehydrogenase (DHODH) .
Biochemical Pathways
The interaction with GABA receptors indicates that this compound may play a role in the GABAergic pathway, which is essential for maintaining neuronal excitability and inhibiting excessive neuronal firing. Additionally, its ability to influence enzyme activities suggests it could impact various metabolic pathways linked to cell proliferation and survival.
Anticancer Potential
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. In vitro studies have demonstrated that compounds within this class can inhibit tumor cell growth and induce apoptosis in various cancer cell lines. For instance, certain analogs have shown greater efficacy than established chemotherapeutic agents .
Antimicrobial Activity
Studies have also highlighted the antimicrobial properties of this compound. It has been evaluated for its effectiveness against several bacterial strains and fungi, suggesting potential applications in treating infectious diseases.
Case Studies and Research Findings
Recent investigations into the biological activity of this compound include:
- Inhibition of DHODH : A study demonstrated that this compound effectively inhibits DHODH, a target implicated in pyrimidine biosynthesis and essential for cell proliferation. The inhibition was confirmed through enzymatic assays and cell-based studies measuring viral replication and cellular growth .
- Antioxidant Activity : Other research has explored its antioxidant properties, indicating that it may protect cells from oxidative stress by scavenging free radicals .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one | C8H8BrN3O | Lacks a second methyl group | Varies; potential for different activity |
| 4-Bromo-6-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one | C8H8BrN3O | Bromine at a different position | Distinct pharmacological properties |
| 3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one | C8H8ClN3O | Chlorine substitution instead of bromine | Different reactivity profiles |
Q & A
Q. What are the established synthetic routes for 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclocondensation of 5-amino-3-bromopyrazole derivatives with β-dicarbonyl compounds (e.g., acetylacetone) under basic conditions. Key steps include:
- Cyclization : Use of bases like NaH or K₂CO₃ in solvents such as DMF or THF to facilitate ring closure .
- Substitution control : Bromine at the 3-position enhances reactivity for further functionalization (e.g., Suzuki couplings) .
- Yield optimization : Temperature (80–120°C) and stoichiometric ratios (1:1.2 for aminopyrazole:β-dicarbonyl) are critical. Purity is improved via recrystallization in ethanol or DMF .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Spectroscopic characterization :
- ¹H/¹³C NMR : Distinct peaks for methyl groups (δ 2.3–2.6 ppm for CH₃; δ 20–25 ppm for C-CH₃) and bromine-induced deshielding at C3 (δ 150–160 ppm) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 255 (C₉H₁₀BrN₃) and fragmentation patterns confirm substituent positions .
- X-ray crystallography : Resolves steric effects from methyl groups and planar pyrazolo-pyrimidine core .
Q. What are the key physicochemical properties influencing its reactivity and solubility?
- LogP : ~2.8 (moderate lipophilicity due to bromine and methyl groups), favoring membrane permeability in biological assays .
- Solubility : Poor in water (<0.1 mg/mL); requires DMSO or ethanol for in vitro studies.
- Thermal stability : Decomposition above 250°C, confirmed by TGA .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound derivatives be resolved across studies?
- Source analysis : Variability often stems from:
- Substituent positional isomers : Methyl groups at C5 vs. C6 alter steric hindrance, affecting kinase binding .
- Assay conditions : ATP concentration in kinase assays (e.g., IC₅₀ shifts with 1 mM vs. 10 μM ATP) .
- Mitigation : Standardize SAR protocols using isogenic cell lines and control for metabolic stability (e.g., liver microsome assays) .
Q. What strategies optimize regioselective functionalization at the 3-bromo position for targeted drug design?
- Cross-coupling reactions :
- Suzuki-Miyaura : Pd(PPh₃)₄/Na₂CO₃ in dioxane/H₂O (80°C) for aryl/heteroaryl introductions .
- Buchwald-Hartwig amination : t-BuXPhos/Pd₂(dba)₃ for amine coupling (yields >75%) .
- Nucleophilic substitution : KOt-Bu in DMF with thiols or alkoxides for S-/O-linked derivatives .
Q. How does the methyl substitution pattern (5,7-dimethyl) impact binding to kinase ATP pockets?
- Molecular docking : Methyl groups at C5 and C7 induce:
- Hydrophobic interactions : With kinase hinge regions (e.g., EGFR T790M mutant) .
- Steric clashes : In smaller pockets (e.g., CDK2), reducing affinity.
- Experimental validation : Co-crystallography with EGFR kinase confirms methyl groups align with Leu788 and Met793 .
Q. What computational tools predict the metabolic stability of this compound derivatives?
- In silico models :
- CYP3A4/2D6 substrate prediction : SwissADME or ADMETLab 2.0 assess oxidation sites (e.g., methyl → carboxylic acid) .
- Half-life estimation : QSPR models using molecular descriptors (e.g., topological polar surface area <80 Ų favors BBB penetration) .
- Experimental correlation : Microsomal stability assays (human liver microsomes) validate predictions .
Methodological Guidance
Q. Designing a SAR study for antitrypanosomal activity: What substituent modifications are prioritized?
- Priority 1 : Replace bromine with electron-withdrawing groups (e.g., CF₃) to enhance membrane targeting .
- Priority 2 : Introduce polar groups (e.g., -OH, -NH₂) at C2 to improve solubility without disrupting pyrimidine π-stacking .
- Control : Compare with non-methylated analogs to isolate steric effects .
Q. How to troubleshoot low yields in Pd-catalyzed cross-coupling reactions of this compound?
- Catalyst screening : Switch from Pd(PPh₃)₄ to Xantphos/Pd(OAc)₂ for sterically hindered boronic acids .
- Solvent optimization : Use toluene/EtOH (3:1) for better solubility of aryl boronate esters.
- Additives : Include 1 eq. of LiCl to stabilize palladium intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
